3-Hydroxycyclobutanecarboxylic acid
Overview
Description
3-Hydroxycyclobutanecarboxylic acid: is an organic compound with the molecular formula C5H8O3 It is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the ring
Scientific Research Applications
3-Hydroxycyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety data sheet for 3-Hydroxycyclobutanecarboxylic acid indicates that it is toxic if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes .
Relevant Papers One relevant paper titled “Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutanecarboxylic acid” reports the synthesis and conformational study of a peptide and a glucopeptide containing the non-natural (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) residue . This is the first example of a glycopeptide containing a carbohydrate moiety linked to an underlying non-natural amino acid residue . Another paper titled “A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2 …” describes short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and of 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry .
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxycyclobutanecarboxylic acid are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the exploration of its potential biological activities .
Biochemical Pathways
This compound might be involved in the inverted fatty acid β-oxidation pathway, a versatile biochemical platform for biosynthesis . This pathway is used by engineered microbial strains for the production of numerous value-added chemicals from renewable carbon sources, including biomass-derived sugars .
Pharmacokinetics
The compound is a solid substance with a molecular weight of 116.12 . Its pharmacokinetic properties, including bioavailability, are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxycyclobutanecarboxylic acid involves the hydrolysis of methyl 3-hydroxycyclobutanecarboxylate. The process typically includes the following steps:
- Dissolving methyl 3-hydroxycyclobutanecarboxylate in a mixture of water and tetrahydrofuran.
- Adding lithium hydroxide monohydrate to the solution and stirring overnight at room temperature.
- Removing tetrahydrofuran and adjusting the pH to 4-5.
- Extracting the mixture with a chloroform/isopropanol solution.
- Drying and concentrating the organic phase to obtain the crude product.
- Purifying the crude product by recrystallization from ethyl acetate/n-heptane to yield this compound with high purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent ratios, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-oxocyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxycyclobutanemethanol.
Substitution: Formation of 3-halocyclobutanecarboxylic acids.
Comparison with Similar Compounds
- 3-Hydroxyhippuric acid
- 3-Phenylbutyric acid
- 3-Mercaptopropionic acid
- 3-Methoxybenzoic acid
- 3-Iodobenzoic acid
Comparison: 3-Hydroxycyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .
Properties
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194788-10-8, 1268521-85-2, 552849-33-9 | |
Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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